2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one
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Overview
Description
2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, benzyl, tetrahydroquinoline, and pyridazinone moieties in its structure suggests it may have unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: Starting with a suitable pyridazine precursor, the pyridazinone core can be synthesized through cyclization reactions.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via nucleophilic substitution reactions, often using 3-fluorobenzyl halides.
Attachment of the Tetrahydroquinoline Moiety: The tetrahydroquinoline group can be attached through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorobenzyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for therapeutic uses, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one
- 2-(3-methylbenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one
Uniqueness
The presence of the fluorine atom in 2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one can significantly influence its chemical and biological properties, such as:
- Increased Lipophilicity : Enhancing membrane permeability.
- Metabolic Stability : Improving resistance to metabolic degradation.
- Binding Affinity : Altering interactions with biological targets.
This compound’s unique structure may confer distinct advantages over similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
6-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-17-8-3-5-15(13-17)14-25-20(26)11-10-18(23-25)21(27)24-12-4-7-16-6-1-2-9-19(16)24/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWLXVCKACAMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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